This compound falls under the category of heterocyclic compounds, specifically isoquinolines. Isoquinolines are bicyclic compounds that consist of a benzene ring fused to a pyridine ring. The specific structure of 6-isoquinolinecarboxylic acid indicates the presence of a carboxylic acid functional group at the sixth position of the isoquinoline ring system. The compound is cataloged under various identifiers including CAS Number 106778-43-2 and PubChem ID 22128831 .
The synthesis of 6-isoquinolinecarboxylic acid typically involves several steps, often starting from isoquinoline derivatives. One notable method includes the following procedure:
This synthesis highlights the importance of controlling reaction conditions such as temperature and pH to maximize yield and purity.
The molecular structure of 6-isoquinolinecarboxylic acid consists of a fused bicyclic system with a carboxyl group (-COOH) attached to the isoquinoline framework. Key structural features include:
The three-dimensional arrangement can be explored through computational modeling or X-ray crystallography for detailed insights into its stereochemistry.
6-Isoquinolinecarboxylic acid can participate in various chemical reactions typical for carboxylic acids and isoquinolines:
These reactions are significant in organic synthesis and medicinal chemistry, allowing for the derivation of more complex molecules from this compound.
The mechanism of action for 6-isoquinolinecarboxylic acid primarily relates to its potential biological activities. While specific studies on this compound may be limited, compounds within the isoquinoline class generally exhibit various pharmacological effects:
Understanding the specific interactions at a molecular level often requires extensive biochemical assays and molecular docking studies.
The physical properties of 6-isoquinolinecarboxylic acid include:
Chemical properties include moderate acidity due to the carboxylic acid group, making it reactive towards bases and nucleophiles.
6-Isoquinolinecarboxylic acid has several scientific applications:
The versatility and reactivity of this compound make it an important entity in both research and industrial applications.
The compound systematically named 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (IUPAC) belongs to the class of partially saturated isoquinoline derivatives. Its core structure features a fused bicyclic system comprising a benzene ring condensed with a reduced pyridine ring, where position 1 is oxidized to a ketone (C=O) and position 3 bears a carboxylic acid (–COOH) functional group. Key identifiers include:
Table 1: Systematic Identifiers of the Compound
Identifier Type | Value |
---|---|
IUPAC Name | 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
CAS Registry Number | Not explicitly listed (Related: 41034-52-0 for regioisomer [8]) |
Molecular Formula | C₁₀H₉NO₃ |
Canonical SMILES | C1=CC=C2C(=O)NC(C(=O)O)CC2=C1 |
This compound emerged as a synthetic intermediate during explorations into isoquinoline alkaloid analogs in the late 20th century. Early synthetic routes were developed to access its scaffold for structure-activity relationship (SAR) studies, particularly in antihypertensive and anti-allergic drug discovery [5]. Its structural simplicity relative to complex alkaloids like morphine facilitated mechanistic studies on ring closure reactions, such as Bischler-Napieralski cyclization or reductive amination protocols . Patents from the 1970s–1990s first documented its preparation as a precursor to bioactive molecules, highlighting its role in rational drug design [5].
While not a natural alkaloid itself, this compound serves as a key synthetic analog in mimicking biosynthetic pathways of true isoquinoline alkaloids. It structurally relates to the "retro-metabolic" intermediates of tetrahydroisoquinoline carboxylates involved in benzylisoquinoline alkaloid biosynthesis. Specifically:
Current research focuses on its role as a:
Table 2: Research Applications and Unresolved Questions
Research Area | Significance | Knowledge Gaps |
---|---|---|
Medicinal Chemistry | Precursor to ACE inhibitors with improved selectivity | In vivo efficacy and metabolic stability of derivatives |
Neuroscience | NMDA receptor modulation for excitotoxicity protection [5] | Exact binding site and allosteric mechanisms |
Synthetic Methodology | Substrate for ring-expansion to benzazepines [10] | Scope of stereocontrol in rearrangement reactions |
Critical gaps include limited in vivo validation of bioactivities, undeveloped enantioselective synthesis routes, and insufficient exploration of its coordination chemistry potential [2] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1